Shp2/hdac-IN-1 is a novel dual allosteric inhibitor designed to target both the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) and histone deacetylase (HDAC). This compound has emerged as a significant player in cancer immunotherapy, showing promise in enhancing T cell activation, improving antigen presentation, and promoting the secretion of cytokines. Its unique mechanism allows it to modulate critical signaling pathways involved in tumor growth and immune response, making it a valuable candidate for therapeutic development in oncology.
Shp2/hdac-IN-1 is classified as a small molecule inhibitor. It specifically inhibits SHP2, which plays a crucial role in various oncogenic signaling pathways, including RAS-RAF-ERK and PI3K-AKT pathways. Additionally, it inhibits HDACs, which are involved in the regulation of gene expression through deacetylation of histones and non-histone proteins. This dual inhibition positions Shp2/hdac-IN-1 as a compound of interest for researchers exploring new avenues in cancer treatment .
The synthesis of Shp2/hdac-IN-1 involves several complex steps that include the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthesis typically employs advanced organic chemistry techniques, although specific proprietary methods are not publicly disclosed. The general approach includes:
The detailed synthetic routes may involve multiple reaction conditions tailored to optimize yield and purity .
Shp2/hdac-IN-1 features a complex molecular structure that allows it to effectively bind to both SHP2 and HDAC targets. The structural composition includes:
Shp2/hdac-IN-1 can participate in various chemical reactions that modify its functional groups to enhance biological activity:
These chemical transformations are critical for optimizing the inhibitor's efficacy against its targets .
The mechanism of action of Shp2/hdac-IN-1 involves simultaneous inhibition of SHP2 and HDAC enzymes:
This dual action not only impairs tumor growth but also promotes an immune response against cancer cells, making it a promising candidate for cancer immunotherapy .
Shp2/hdac-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for further development as a therapeutic agent .
Shp2/hdac-IN-1 is primarily explored for its potential applications in cancer immunotherapy:
Ongoing research aims to further elucidate its mechanisms and optimize its use in clinical settings .
SHP2/HDAC-IN-1 represents a novel class of bifunctional inhibitors that simultaneously targets two distinct oncogenic pathways through sophisticated allosteric binding mechanisms. For SHP2 inhibition, this compound binds to the allosteric tunnel formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in its auto-inhibited closed conformation, preventing the transition to an open, catalytically active state essential for its role in signal transduction [5] [8]. Molecular dynamics simulations reveal that this stabilization occurs through specific interactions with residues lining the tunnel, effectively mimicking the natural autoinhibitory mechanism but with higher affinity [5].
Concurrently, SHP2/HDAC-IN-1 inhibits histone deacetylases (HDACs) through zinc-chelating motifs that target the catalytic zinc ion within the HDAC active site. This dual-targeting capability is achieved through a molecular hybrid structure that spatially segregates the SHP2 allosteric binding element from the HDAC catalytic site-binding pharmacophore. This design allows simultaneous engagement of both targets without steric conflict, enabling synergistic inhibition at the molecular level [1] [2].
Table 1: Structural Features of SHP2/HDAC-IN-1 Binding Domains
Target Protein | Binding Domain | Binding Mechanism | Conformational Effect |
---|---|---|---|
SHP2 | N-SH2/PTP interface | Allosteric stabilization | Locks in autoinhibited conformation |
HDAC1/2/3/6 | Catalytic tunnel | Zinc ion chelation | Blocks substrate access to catalytic core |
SHP2 (oncogenic mutants) | Allosteric site | Variable affinity | Partial resistance in strong gain-of-function mutants |
SHP2/HDAC-IN-1 exhibits a differential inhibition profile across class I and IIb HDAC isoforms, with biochemical assays revealing potent activity against HDAC1 (IC₅₀ = 25.3 nM), HDAC2 (IC₅₀ = 79 nM), HDAC3 (IC₅₀ = 233 nM), and HDAC6 (IC₅₀ = 27 nM) [1] [2]. This hierarchical inhibition pattern (HDAC1 ≈ HDAC6 > HDAC2 > HDAC3) reflects the compound's structural optimization for the narrower catalytic pockets of HDAC1 and HDAC6 compared to the more open architecture of HDAC3. The exceptional potency against HDAC6 is particularly significant given HDAC6's unique role in regulating α-tubulin acetylation and cytoskeletal functions beyond epigenetic modulation [1] [10].
The isoform selectivity of SHP2/HDAC-IN-1 translates to differential cellular effects: HDAC1 inhibition promotes histone H3 hyperacetylation and chromatin relaxation, while HDAC6 inhibition induces α-tubulin hyperacetylation, disrupting oncogenic cell motility. This dual epigenetic and non-epigenetic HDAC inhibition creates a multi-faceted anti-tumor response distinct from isoform-selective HDAC inhibitors. The 10-fold selectivity for HDAC1/6 over HDAC3 suggests preferential targeting of epigenetic regulation (HDAC1) and protein stability pathways (HDAC6) [1] [10].
Table 2: HDAC Isoform Inhibition Profile of SHP2/HDAC-IN-1
HDAC Isoform | Class | IC₅₀ (nM) | Primary Cellular Substrates | Biological Consequence of Inhibition |
---|---|---|---|---|
HDAC1 | I | 25.3 | Histone H3, H4 | Chromatin relaxation, transcriptional activation |
HDAC2 | I | 79 | Histone H3, H4 | Enhanced tumor suppressor expression |
HDAC3 | I | 233 | Histone H3, H4 | Limited impact at therapeutic doses |
HDAC6 | IIb | 27 | α-tubulin, HSP90 | Disrupted cell motility, protein stability |
The therapeutic efficacy of SHP2/HDAC-IN-1 stems from its ability to disrupt a pathogenic feedback loop between tyrosine phosphorylation signaling and epigenetic regulation. SHP2 normally activates RAS GTPase signaling by dephosphorylating tyrosine 32 (pTyr32) on RAS, which promotes the exchange of GDP for GTP and facilitates RAF binding. Inhibition of SHP2 phosphatase activity by SHP2/HDAC-IN-1 results in persistent pTyr32 phosphorylation, reducing RAS-RAF interaction by >60% and impairing downstream signal transduction [3] [6]. Concurrently, HDAC inhibition induces global histone hyperacetylation (particularly H3K9/K14 and H4K16), remodeling chromatin architecture to expose promoters of tumor suppressor genes previously silenced in cancer cells [9] [10].
This dual action creates synergistic anti-tumor activity through complementary mechanisms. SHP2 inhibition suppresses oncogenic signaling at the receptor-proximal level, while HDAC inhibition reverses epigenetic silencing of anti-proliferative genes. Experimental evidence demonstrates that the combined inhibition increases histone H3 acetylation by 3.5-fold and reduces ERK phosphorylation by 70% in MV4-11 leukemia cells, significantly exceeding the effects of single-target inhibitors [1] [3]. Furthermore, HDAC6 inhibition enhances this synergy by disrupting oncogenic chaperone functions through hyperacetylation of HSP90, leading to degradation of client proteins including mutant RAS and BCR-ABL [1] [10].
SHP2/HDAC-IN-1 exerts a multi-layered suppressive effect on key oncogenic signaling cascades, as evidenced by phosphoproteomic analyses in treated cancer cells. The compound reduces phospho-ERK1/2 levels by 60-80% across multiple cell lines (MV4-11, BxPC-3, ASPC-1) within 24 hours of treatment, demonstrating effective suppression of the MAPK pathway at the effector level [1] [3] [6]. This occurs through two complementary mechanisms: 1) SHP2 inhibition prevents RAS-mediated RAF activation, reducing MEK/ERK phosphorylation; and 2) HDAC inhibition upregulates dual-specificity phosphatases (DUSPs) that dephosphorylate ERK, creating a reinforcing inhibitory loop [3] [6].
Contrasting its potent suppression of MAPK signaling, SHP2/HDAC-IN-1 exhibits context-dependent modulation of the PI3K/AKT pathway. While SHP2 inhibition alone would be expected to reduce AKT activation through diminished RTK signaling, HDAC inhibition (particularly HDAC3 and HDAC6) can promote AKT acetylation, which paradoxically enhances its membrane localization and phosphorylation. However, experimental data indicates a net moderate reduction in phospho-AKT (30-40% decrease) in solid tumor models, likely due to HDAC6 inhibition overwhelming other effects through destabilization of AKT-activating kinases [1] [7]. This differential regulation of ERK versus AKT phosphorylation highlights the compound's pathway-selective efficacy, particularly against RAS/MAPK-driven malignancies.
Table 3: Effects on Downstream Signaling Effectors in Tumor Models
Signaling Pathway | Key Effectors | Change in Activity | Functional Consequence |
---|---|---|---|
RAS/MAPK | p-ERK1/2 | ↓ 60-80% | Cell cycle arrest (G1 phase) |
PI3K/AKT | p-AKT (Ser473) | ↓ 30-40% | Moderate reduction in survival signaling |
STAT | p-STAT3/5 | ↓ 50-75% | Reduced proliferation signals |
Cytoskeletal | Acetyl-α-tubulin | ↑ 4.5-fold | Impaired migration, invasion |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3